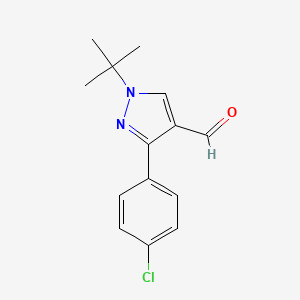
1-(tert-Butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structural formula:
- It is also known by other names, including 2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane and 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane .
- The compound belongs to the class of organic materials known as aromatic hydrocarbons.
1-(tert-Butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: C14H19ClO
.Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves the epoxidation of using a peracid (e.g., m-chloroperbenzoic acid). This reaction forms the oxirane ring, resulting in the desired product.
Reaction Conditions: The epoxidation typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production: While I don’t have specific industrial production methods, this compound may be synthesized on a larger scale using similar principles.
Analyse Chemischer Reaktionen
Reactivity: The compound is an epoxide, which makes it susceptible to nucleophilic attack at the oxirane ring.
Common Reagents and Conditions: Nucleophiles (e.g., amines, thiols) can open the oxirane ring. Acidic or basic conditions may be employed to facilitate this process.
Major Products: The opening of the oxirane ring leads to various products, such as alcohols or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding epoxide reactions.
Biology and Medicine: Investigating its biological activity could reveal potential drug candidates or enzyme inhibitors.
Industry: The compound may find applications in the synthesis of other chemicals or as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific interactions with biological targets. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other epoxides, such as and , share structural similarities. the unique combination of the tert-butyl group and the chlorophenyl moiety sets this compound apart.
Eigenschaften
Molekularformel |
C14H15ClN2O |
|---|---|
Molekulargewicht |
262.73 g/mol |
IUPAC-Name |
1-tert-butyl-3-(4-chlorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,3)17-8-11(9-18)13(16-17)10-4-6-12(15)7-5-10/h4-9H,1-3H3 |
InChI-Schlüssel |
KOTLFNKRIPNHLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=C(C(=N1)C2=CC=C(C=C2)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
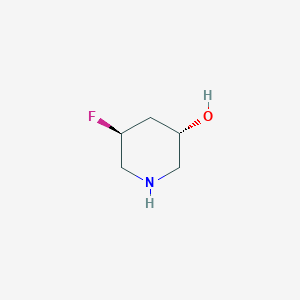
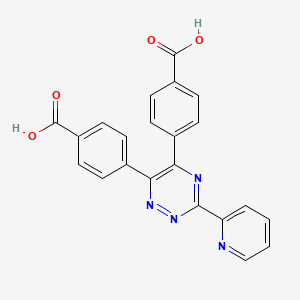

![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)

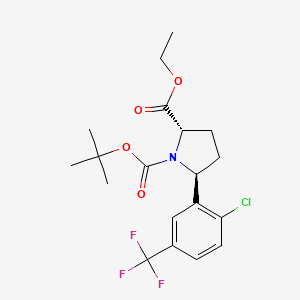

![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)
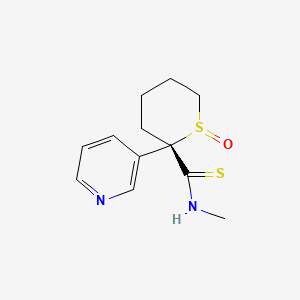

![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)
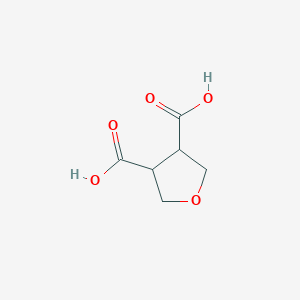
![3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one](/img/structure/B12938775.png)
